4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Brand Name: Vulcanchem
CAS No.: 899350-86-8
VCID: VC11877751
InChI: InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
SMILES: C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O
Molecular Formula: C20H14ClN3O
Molecular Weight: 347.8 g/mol

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol

CAS No.: 899350-86-8

Cat. No.: VC11877751

Molecular Formula: C20H14ClN3O

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol - 899350-86-8

Specification

CAS No. 899350-86-8
Molecular Formula C20H14ClN3O
Molecular Weight 347.8 g/mol
IUPAC Name 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
Standard InChI InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24)
Standard InChI Key JGGBPUSOUKWDPI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O

Introduction

The compound 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds with extensive applications in medicinal chemistry due to their biological activities, including anticancer, antimicrobial, and antimalarial properties. This article provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound.

Synthesis

The synthesis of 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves:

  • Quinazoline Framework Formation:

    • Reacting anthranilic acid derivatives with formamide or other nitrogen donors to construct the quinazoline ring.

    • Chlorination at position 6 using reagents like phosphorus oxychloride.

  • Aromatic Substitution:

    • Coupling the quinazoline derivative with a hydroxyl-substituted aromatic amine under controlled conditions.

  • Purification:

    • The final product is purified through recrystallization or chromatography.

This process ensures high yield and purity, critical for pharmaceutical applications.

Applications

Based on its structural features, 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol has potential applications in:

  • Drug Development:

    • As a lead compound for tyrosine kinase inhibitors in cancer therapy.

    • As a scaffold for designing antimalarial agents.

  • Pharmacological Research:

    • Investigating its role as an acetylcholinesterase inhibitor for neurodegenerative diseases like Alzheimer’s .

  • Synthetic Chemistry:

    • Serving as an intermediate in synthesizing other bioactive quinazoline derivatives.

Data Comparison with Similar Compounds

CompoundMolecular Weight (g/mol)Key SubstitutionReported Activity
4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol299.75Ethanolamine groupAcetylcholinesterase inhibitor
2-(6-Methylquinazolin-4-ylamino)phenol327.4Methyl group at position 6Antimicrobial activity
6-Chloroarylvinylquinoline~350Arylvinyl substitutionAntimalarial activity

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